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Compound of Interest

Compound Name: 6-Hydroxyazepan-2-one

CAS No.: 1292369-55-1

Cat. No.: B1428780

Get Quote

Executive Summary
6-Hydroxyazepan-2-one is a seven-membered lactam featuring a hydroxyl group at the

-position relative to the nitrogen. It serves as a versatile building block for:

Balanol Analogs: The hexahydroazepine core of the PKC inhibitor Balanol is a 3,4-

dihydroxyazepan-2-one; the 6-hydroxy variant allows for structure-activity relationship (SAR)

probing of the solvent-exposed regions of the kinase binding pocket.

Lysine Mimetics: As a constrained analog of 5-hydroxylysine, it is valuable in peptidomimetic

design.

While enzymatic Baeyer-Villiger oxidation of 4-hydroxycyclohexanone typically yields the 5-

hydroxy regioisomer (due to symmetry and migration preferences), the Ring-Closing

Metathesis (RCM) approach described herein allows for the precise installation of the 6-

hydroxyl group with >98% enantiomeric excess (ee), utilizing the inexpensive chiral pool

material (R)-Epichlorohydrin.
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Strategic Analysis of Synthetic Routes

Feature
Route A:
Biocatalytic
(BVMO)

Route B: Schmidt
Reaction

Route C: RCM
(Recommended)

Starting Material

4-

Hydroxycyclohexanon

e

3-

Hydroxycyclohexanon

e

(R)-Epichlorohydrin

Key Step Enzymatic Oxidation Azide Insertion
Ring-Closing

Metathesis

Regioselectivity
Poor for 6-OH (Favors

5-OH)

Variable (Mixture of 4-

and 6-OH)

Excellent (Structural

control)

Stereocontrol
High (Enzyme

dependent)

Dependent on

substrate

High (Retained from

precursor)

Scalability
Moderate (Dilute

conditions)

High (Hazardous

reagents)

High (Industrial

standard)

Decision: This protocol details Route C, utilizing (R)-Epichlorohydrin to generate the chiral

amino-alcohol precursor, followed by RCM to close the 7-membered ring.

Detailed Protocol: RCM-Based Synthesis
Retrosynthetic Analysis
The target molecule is disconnected at the C4-C5 bond (alkene precursor) and the amide

bond.

Target: (6R)-6-Hydroxyazepan-2-one

Precursor:

-[(2R)-2-hydroxy-4-pentenyl]acrylamide

Chiral Source: (R)-Epichlorohydrin

Workflow Diagram
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(R)-Epichlorohydrin
(Chiral Pool)

Step 1: Vinyl Opening
(CuI, VinylMgBr) (R)-1-Chloro-4-penten-2-ol Step 2: Azidation

(NaN3, DMF) (R)-1-Azido-4-penten-2-ol Step 3: Staudinger Reduction
(PPh3, H2O) (R)-1-Amino-4-penten-2-ol Step 4: Acryloylation

(Acryloyl Chloride, Et3N)
N-[(2R)-2-OH-4-pentenyl]

acrylamide
Step 5: RCM

(Grubbs II Catalyst) Unsaturated Lactam Step 6: Hydrogenation
(H2, Pd/C) (6R)-6-Hydroxyazepan-2-one

Click to download full resolution via product page

Figure 1: Step-by-step synthetic workflow from (R)-Epichlorohydrin to (6R)-6-Hydroxyazepan-
2-one.

Experimental Procedure
Step 1: Synthesis of (R)-1-Chloro-4-penten-2-ol
This step extends the carbon chain while preserving the chiral center.

Reagents: (R)-Epichlorohydrin (1.0 equiv), Vinylmagnesium bromide (1.1 equiv), CuI (0.1

equiv), THF.

Protocol:

Cool a suspension of CuI in dry THF to -40°C under Argon.

Add Vinylmagnesium bromide dropwise. Stir for 30 min.

Add (R)-Epichlorohydrin slowly to maintain temperature <-30°C.

Allow to warm to 0°C over 2 hours.

Quench with saturated NH4Cl. Extract with Et2O.

Mechanism: Regioselective nucleophilic attack at the less substituted epoxide carbon (C3),

retaining the stereochemistry at C2.

Step 2 & 3: Conversion to (R)-1-Amino-4-penten-2-ol
Reagents: NaN3 (1.5 equiv), DMF, 80°C; then PPh3 (1.2 equiv), THF/H2O.

Protocol:
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Treat the chlorohydrin with NaN3 in DMF at 80°C for 12h to generate the azidohydrin.

Perform a Staudinger reduction (PPh3, then H2O) to yield the primary amine.

Note: The amine is water-soluble. Use resin-bound scavenger or careful extraction (n-

butanol) for isolation, or proceed to Step 4 in a biphasic system.

Step 4: Acryloylation
Reagents: Acryloyl chloride (1.05 equiv), Et3N (2.0 equiv), CH2Cl2, 0°C.

Protocol:

Dissolve amino-alcohol in CH2Cl2/Et3N.

Add acryloyl chloride dropwise at 0°C.

Critical: Control pH and temperature to avoid O-acylation. If O-acylation occurs, mild

hydrolysis (LiOH/MeOH) restores the free hydroxyl.

Intermediate:N-[(2R)-2-hydroxy-4-pentenyl]acrylamide.

Step 5: Ring-Closing Metathesis (RCM)
This is the critical ring-forming step.

Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%), CH2Cl2 (dilute, 0.005 M).

Protocol:

Dissolve the diene precursor in degassed anhydrous CH2Cl2 (high dilution is essential to

prevent polymerization).

Add Grubbs II catalyst. Reflux for 2-4 hours.

Monitor by TLC/LC-MS for disappearance of starting material.

Remove solvent. Purify by column chromatography.

Product: (6R)-6-hydroxy-2,3,4,7-tetrahydro-1H-azepin-2-one.
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Step 6: Hydrogenation
Reagents: H2 (1 atm), Pd/C (10%), MeOH.

Protocol:

Stir the unsaturated lactam under H2 atmosphere for 4 hours.

Filter through Celite. Concentrate.

Final Product:(6R)-6-Hydroxyazepan-2-one.

Quality Control & Validation
Analytical Specifications

Test Method Acceptance Criteria

Identity 1H-NMR (400 MHz, CD3OD) 3.95 (m, 1H, H-6), 3.4-3.2 (m,

2H, H-7), 2.5 (m, 2H, H-3).

Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)
> 98% ee (Compare with

racemate).

Purity HPLC-UV (210 nm) > 95%

Residual Metal ICP-MS
< 10 ppm Ru (from RCM), < 10

ppm Pd.

Troubleshooting
Issue: Low yield in RCM step (Oligomerization).

Solution: Increase dilution to 0.001 M. Ensure strictly anhydrous conditions.

Issue: O-acylation during Step 4.

Solution: Use a temporary silyl protection (TBS) on the alcohol during amine formation and

acryloylation, then deprotect with TBAF before or after RCM. (RCM works with free

alcohols, but protected is often cleaner).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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